2-Amino-6-bromo-9h-fluoren-9-one

Overview

Description

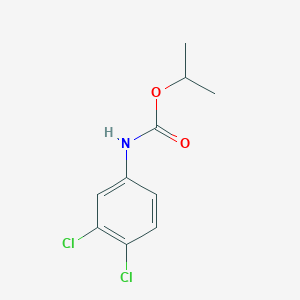

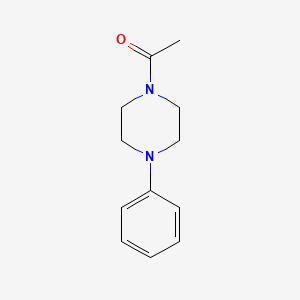

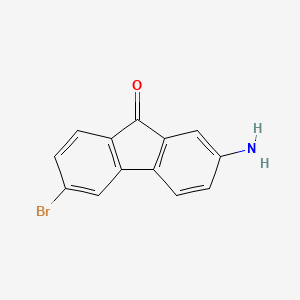

“2-Amino-6-bromo-9h-fluoren-9-one” is a chemical compound with the molecular formula C13H8BrNO . It has an average mass of 274.113 Da and a monoisotopic mass of 272.978912 Da . This compound is also known by its IUPAC name "2-Amino-3-bromo-9H-fluoren-9-one" .

Molecular Structure Analysis

The molecular structure of “2-Amino-6-bromo-9h-fluoren-9-one” consists of a fluorenone core, which is a polycyclic aromatic ketone, with an amino group and a bromo group attached . The exact positions of these groups on the fluorenone core would determine the properties of the molecule.Scientific Research Applications

Analytical Applications in Chemical and Biochemical Analysis

2-Amino-6-bromo-9h-fluoren-9-one has notable applications in the field of analytical chemistry, particularly due to its utility in the determination of various compounds containing amino groups. Fluorescamine, a derivative of 2-Amino-6-bromo-9h-fluoren-9-one, is extensively used for the determination of pharmaceutical compounds, pesticides, amino acids, peptides, and proteins. Its application extends to monitoring the activities of certain enzymes through FSA assay techniques such as spectrofluorimetry, spray reagent in TLC, derivatization reagent in HPLC, and capillary electrophoresis. The advantage of Fluorescamine lies in its non-fluorescent nature and the non-fluorescent hydrolytic product it forms, contrasting with other reagents like NBD-Cl and dansyl chloride which possess native fluorescence. The reaction involving Fluorescamine is fast and occurs at ambient temperature, although it is noted that its sensitivity is lower compared to other reagents. This sensitivity can be enhanced through the proper selection of diluting solvents, addition of surfactants, or extraction with water-immiscible solvents (Derayea & Samir, 2020).

Advancements in Peptide Studies

The compound has also found its way into peptide research, particularly in the study of the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and its applications in peptide synthesis and studies. TOAC, as the first spin label probe incorporated in peptides via a peptide bond, has facilitated the analysis of backbone dynamics and peptide secondary structure. Studies utilizing TOAC have employed various physical techniques such as EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR. This has enabled the investigation of the secondary structure of double-labeled synthetic peptides and the interaction of peptides with membranes, proteins, and nucleic acids. The increasing number of publications related to TOAC indicates its growing applications in future research endeavors (Schreier et al., 2012).

Novel Fluorescence Emission in Nitrogen-Containing Compounds

Another significant application area of 2-Amino-6-bromo-9h-fluoren-9-one is in the study of new types of fluorescence emission from nitrogen-containing organic compounds, specifically poly(amido amine) (PAMAM) dendrimers and small molecules containing amino groups. Recent research has reported interesting blue emissions from these compounds, which lack traditional fluorophore units in their structure. The intensity of this fluorescence varies with changes in experimental conditions such as pH, aging time, temperature, and the addition of oxidants. This new class of organic fluorophores, due to their excellent biocompatibility and mimic properties of biological macromolecules, holds potential applications in various fields, particularly in biomedicine. The review by Wang Shao-fei emphasizes the optimal conditions, application challenges, and attractive properties of this new kind of fluorescence, indicating a promising future for research and development in this area (Wang Shao-fei, 2011).

properties

IUPAC Name |

2-amino-6-bromofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-7-1-3-10-11(5-7)9-4-2-8(15)6-12(9)13(10)16/h1-6H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRIUABZMBBTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293565 | |

| Record name | 2-amino-6-bromo-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromo-9h-fluoren-9-one | |

CAS RN |

21878-88-6 | |

| Record name | MLS002695008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-6-bromo-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.